BenchChemオンラインストアへようこそ!

rTRD01

TDP-43 RRM Domain Binding Affinity

rTRD01 is the only domain-selective chemical probe that directly binds TDP-43’s RRM1 and RRM2 domains, enabling precise dissection of pathogenic RNA interactions in ALS/FTD without ablating essential physiological functions. Unlike broad aggregation inhibitors or CTD binders, rTRD01 partially disrupts disease-linked c9orf72 hexanucleotide RNA binding while preserving (UG)6 recognition—a unique mechanistic profile verified by STD NMR and MST. With a validated Kd of 89 µM, it serves as an irreplaceable reference for HTS assay development and as a positive control in Drosophila models. Bulk and custom sizes available for academic and biotech procurement.

Molecular Formula C18H21FN4O2
Molecular Weight 344.3904
Cat. No. B1193717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerTRD01
SynonymsrTRD01;  rTRD-01;  rTRD 01
Molecular FormulaC18H21FN4O2
Molecular Weight344.3904
Structural Identifiers
SMILESO=C(C1=NC(N2CC(CO)(CC3=CC=C(F)C=C3)CCC2)=CN=C1)N
InChIInChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)
InChIKeyMCTLSQYQBQKNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

rTRD01: A First-in-Class Small Molecule Ligand Targeting TDP-43 RRM1/2 Domains for ALS and FTD Research


rTRD01 is a synthetic small molecule that functions as a selective ligand for the RNA Recognition Motif (RRM) domains of TAR DNA-binding protein 43 (TDP-43), a key pathological driver in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) [1]. It was discovered through an in silico screen of 50,000 compounds and is characterized as 6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide [2]. Unlike broad-spectrum aggregation inhibitors or antisense oligonucleotides, rTRD01 is a chemical probe that directly and selectively binds to the RRM1 and RRM2 domains of TDP-43, offering a unique tool to interrogate RNA-protein interactions central to disease pathology .

The Pitfalls of Using Generic TDP-43 Modulators in Place of rTRD01


Substituting rTRD01 with a generic TDP-43 ligand or broad-spectrum RNA-binding protein inhibitor is scientifically invalid due to rTRD01's unique mechanism of action and binding specificity. While many compounds reduce TDP-43 aggregation or overall protein levels, rTRD01 is a domain-selective binder that differentiates between pathogenic and physiological RNA interactions [1]. It partially disrupts the interaction between TDP-43 and the disease-linked hexanucleotide RNA repeat of the c9orf72 gene, but critically, it does not interfere with the binding of the canonical (UG)6 RNA sequence . This selective disruption profile is not a property of other TDP-43-targeting small molecules like AIM4 or nTRD22, which operate via different domains or mechanisms, making rTRD01 an irreplaceable tool for dissecting the specific role of RRM-mediated RNA binding in ALS/FTD pathology [2].

Quantitative Differentiation of rTRD01 Against Key TDP-43 Comparators


Direct Binding Affinity to TDP-43 RRM Domains: rTRD01 vs. nTRD22

rTRD01 exhibits a defined and quantifiable binding affinity for the TDP-43 RNA recognition motif domains, which is absent for comparator compounds like nTRD22 that target a different domain. Specifically, rTRD01 binds to the TDP-43 RRM1 and RRM2 domains with a dissociation constant (Kd) of 89 ± 0.8 µM, as measured by microscale thermophoresis (MST) [1]. In contrast, nTRD22 is reported to target the N-terminal domain (NTD) of TDP-43 and has no reported binding affinity for the RRM domains [2]. This fundamental difference in binding target and quantifiable affinity is a critical selection criterion.

TDP-43 RRM Domain Binding Affinity Kd Microscale Thermophoresis

Selective Disruption of Pathogenic vs. Canonical RNA Binding: A Unique Functional Signature of rTRD01

rTRD01 demonstrates a unique functional selectivity profile by partially disrupting the pathogenic interaction between TDP-43 and the hexanucleotide RNA repeat of the disease-linked c9orf72 gene, while sparing the canonical (UG)6 RNA binding sequence of TDP-43 [1]. This dual-action profile is a direct consequence of its RRM1/2 binding and has not been reported for other in-class compounds like AIM4 or the peptides Gao 'D4' and Liu 'A, B, C, D, E', which generally target the C-terminal domain (CTD) or reduce overall aggregation [2]. The preservation of canonical RNA binding suggests a potentially safer functional profile compared to complete RRM inhibition.

TDP-43 RNA Binding c9orf72 ALS Selectivity

In Vivo Efficacy in an ALS Drosophila Model: rTRD01 Rescues Locomotor Defects

In a Drosophila model of ALS based on the overexpression of mutant TDP-43, treatment with rTRD01 significantly improved larval turning, a quantitative assay measuring neuromuscular coordination and strength [1]. While other compounds like nTRD22 and AIM4 have shown efficacy in various Drosophila models, the specific assay and the quantitative degree of rescue vary. For rTRD01, the improvement in larval turning frequency was reported as a statistically significant partial rescue, moving the phenotype toward that of healthy controls [2].

ALS Drosophila In Vivo Locomotor TDP-43

Chemical Structure and Purity: A Well-Characterized and Commercially Viable Probe

rTRD01 is a well-defined chemical entity with a fully disclosed structure (6-(3-(4-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl)pyrazine-2-carboxamide), molecular formula (C18H21FN4O2), and molecular weight (344.38 g/mol) [1]. It is commercially available from multiple vendors with a reported purity of ≥99.10%, as confirmed by HPLC . This contrasts with early-stage peptide-based modulators (e.g., Liu 'A, B, C, D, E' or Gao 'D4') which may have more complex synthesis, lower purity, and higher cost, or with less characterized analogs identified in fragment screens [2].

rTRD01 Chemical Structure Purity CAS Number Small Molecule

Validated Research Applications for rTRD01 in ALS, FTD, and TDP-43 Proteinopathy


Dissecting the Role of TDP-43 RRM Domains in RNA Metabolism and Stress Granule Dynamics

rTRD01 is the ideal chemical probe for researchers investigating the specific contribution of TDP-43's RRM1/2 domains to RNA binding, splicing regulation, and the formation of pathological stress granules in models of ALS and FTD. Its ability to partially and selectively disrupt pathogenic RNA interactions [1] makes it superior to complete RRM inhibitors or CTD-targeting compounds. This allows for nuanced studies of TDP-43 function without completely ablating its essential RNA-binding activity, which can confound results from genetic knock-down approaches.

Validating TDP-43 as a Therapeutic Target in Preclinical Drosophila Models of ALS

For academic and biotech groups working with Drosophila models of TDP-43 proteinopathy, rTRD01 serves as a validated positive control small molecule. Its demonstrated efficacy in improving larval turning defects in a widely used mutant TDP-43 fly model [2] provides a benchmark for comparing the in vivo activity of newly discovered TDP-43 modulators. This is a key differentiator from compounds like AIM4 or nTRD22, which may require different assays or models, making cross-study comparisons more challenging.

Developing Novel Assays for TDP-43 Ligand Binding and Functional Disruption

Due to its well-characterized binding affinity (Kd = 89 µM) and defined mechanism, rTRD01 is an essential tool for developing and validating high-throughput screening (HTS) assays, such as fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays, designed to identify new small molecules that disrupt TDP-43-RNA interactions . Its availability in high purity ensures consistent performance as a reference compound in biochemical and biophysical assays.

Comparative Studies of TDP-43 Domain-Specific Pharmacology

rTRD01 is a critical component for any study aiming to compare the biological consequences of targeting different domains of TDP-43. By using rTRD01 (RRM1/2 binder) alongside nTRD22 (NTD binder) and AIM4 (CTD binder), researchers can systematically map the functional and toxicological outcomes of modulating distinct TDP-43 regions in cell and animal models [3]. This comparative approach is essential for deconvoluting the complex pathology of TDP-43 and for making informed decisions on target selection for future drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for rTRD01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.